molecular formula C9H15NO3 B162643 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione CAS No. 130689-83-7

5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione

Cat. No. B162643
M. Wt: 185.22 g/mol
InChI Key: MUZFHSPZXDFVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, also known as DIPD, is a cyclic urea derivative that has been synthesized and studied for its potential applications in various fields of science. This compound has shown promise as a useful tool in scientific research due to its unique chemical properties and potential for use in a variety of applications.

Mechanism Of Action

The mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to involve the formation of stable complexes with various metal ions and other reactive species. These complexes may then be used as intermediates in various chemical reactions, or may interact with biological molecules to produce a variety of effects.

Biochemical And Physiological Effects

5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of certain types of cancer cells, as well as its potential for use in the treatment of various neurological disorders. Additionally, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in scientific research is its versatility. This compound can be used in a variety of applications, ranging from asymmetric synthesis to the development of new pharmaceuticals. However, there are also some limitations to the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, including its relatively complex synthesis process and the potential for toxicity at high concentrations.

Future Directions

There are many potential future directions for research involving 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione. Some of the most promising areas of study include the development of new pharmaceuticals and other biologically active compounds, as well as the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione and its potential applications in various fields of science.
In conclusion, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a highly versatile compound that has shown promise in a variety of scientific research applications. While there are still many unanswered questions about the mechanism of action and potential uses of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, this compound represents a valuable tool for researchers in a variety of fields.

Synthesis Methods

5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of propan-2-ol with phosgene, followed by the addition of urea and the subsequent cyclization of the resulting intermediate. The synthesis of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of useful properties, including its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential for use in the development of new pharmaceuticals and other biologically active compounds.

properties

CAS RN

130689-83-7

Product Name

5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12)

InChI Key

MUZFHSPZXDFVCS-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)O1)C(C)C

Canonical SMILES

CC(C)C1(C(=O)NC(=O)O1)C(C)C

synonyms

2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI)

Origin of Product

United States

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